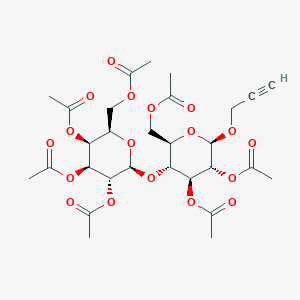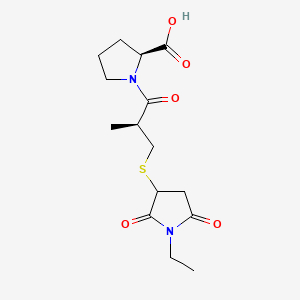
Captopril-1'-ethylpyrrolidinyl-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione is a derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and certain types of heart failure. It is a small molecule that acts by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Métodos De Preparación
The synthesis of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves several steps. The primary synthetic route includes the reaction of captopril with ethylpyrrolidinyl-2’,5’-dione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods for this compound are similar but scaled up. They often involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of captopril-1’-ethylpyrrolidinyl-2’,5’-dione involves the inhibition of the angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparación Con Compuestos Similares
Captopril-1’-ethylpyrrolidinyl-2’,5’-dione is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for ACE. Similar compounds include:
Captopril: The parent compound, widely used as an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.
These compounds share a common mechanism of action but differ in their pharmacokinetics, potency, and side effect profiles .
Propiedades
Fórmula molecular |
C15H22N2O5S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5S/c1-3-16-12(18)7-11(14(16)20)23-8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9-,10+,11?/m1/s1 |
Clave InChI |
SXOXERVDISKNID-JKIOLJMWSA-N |
SMILES isomérico |
CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
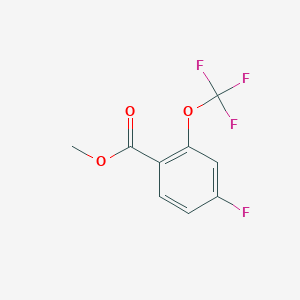
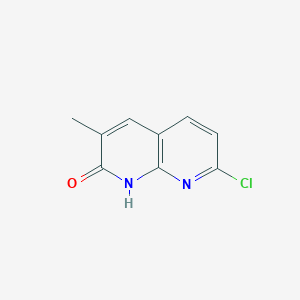
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
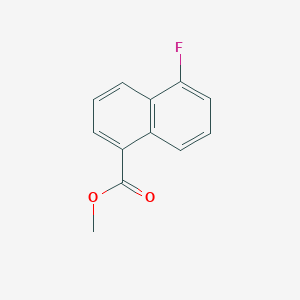
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
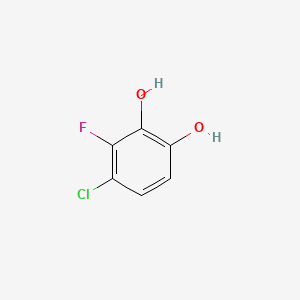


![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
